molecular formula C10H14O3 B1230783 1-Hydroxy-4-oxahomoadamantan-5-one

1-Hydroxy-4-oxahomoadamantan-5-one

Cat. No.: B1230783
M. Wt: 182.22 g/mol
InChI Key: IYOCRSOAYQUGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-4-oxahomoadamantan-5-one is an epsilon-lactone. It derives from a 4-oxahomoadamantan-5-one.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one

InChI

InChI=1S/C10H14O3/c11-9-7-1-6-2-8(13-9)5-10(12,3-6)4-7/h6-8,12H,1-5H2

InChI Key

IYOCRSOAYQUGEF-UHFFFAOYSA-N

SMILES

C1C2CC3CC(C2)(CC1C(=O)O3)O

Canonical SMILES

C1C2CC3CC(C2)(CC1C(=O)O3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 50 mmol of 1-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one, 150 mmol of acryloyl chloride, 150 mmol of triethylamine, and 250 ml of toluene was stirred at 60° C. for 4 hours. The resulting reaction mixture was concentrated and was then subjected to column chromatography on a silica gel to yield 1-acryloyloxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one of the following formula in a yield of 50% with a conversion rate from 1-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one of 73%.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 100 mmol of 5-hydroxy-2-adamantanone, 200 mmol of benzhydrol, 10 mmol of N-hydroxyphthalimide, 0.1 mmol of cobalt(II) acetate, and 200 ml of benzonitrile was stirred at 75° C. in an oxygen atmosphere (1 atm) for 6 hours. A reaction mixture was concentrated and was then subjected to column chromatography on a silica gel to yield 1-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one of the following formula in a yield of 48% with a conversion rate from 5-hydroxy-2-adamantanone of 67%.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-4-oxahomoadamantan-5-one
Reactant of Route 2
Reactant of Route 2
1-Hydroxy-4-oxahomoadamantan-5-one
Reactant of Route 3
1-Hydroxy-4-oxahomoadamantan-5-one
Reactant of Route 4
1-Hydroxy-4-oxahomoadamantan-5-one
Reactant of Route 5
1-Hydroxy-4-oxahomoadamantan-5-one
Reactant of Route 6
1-Hydroxy-4-oxahomoadamantan-5-one

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